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[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine

Fragment-Based Drug Discovery Lipophilicity Optimization Rule of Three Compliance

[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine is a piperidine-based primary amine featuring a quaternary 4-position methylsulfanyl substituent and an aminomethyl group. It belongs to the broader class of 4-substituted piperidine methanamine derivatives, which are widely used as versatile small-molecule scaffolds in medicinal chemistry.

Molecular Formula C8H18N2S
Molecular Weight 174.31 g/mol
CAS No. 1468992-03-1
Cat. No. B1456934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
CAS1468992-03-1
Molecular FormulaC8H18N2S
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CN)SC
InChIInChI=1S/C8H18N2S/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3
InChIKeyUWTOXTULXDOWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine (CAS 1468992-03-1) and Why It Matters for Drug Discovery Procurement


[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine is a piperidine-based primary amine featuring a quaternary 4-position methylsulfanyl substituent and an aminomethyl group . It belongs to the broader class of 4-substituted piperidine methanamine derivatives, which are widely used as versatile small-molecule scaffolds in medicinal chemistry . The compound possesses a molecular formula of C8H18N2S, a molecular weight of 174.31 g/mol, and a computed LogP of 0.0658, indicating moderate lipophilicity . Commercial availability is confirmed through multiple reputable vendors (Fluorochem, ChemScene, 10xchem, Leyan) at purities of 95–98% . Understanding its specific differentiation from close analogs is critical for informed procurement decisions in lead optimization and fragment-based drug discovery programs.

Why 4-(Aminomethyl)-1-methylpiperidine Cannot Substitute for the Methylsulfanyl Analog in Lead Optimization


The closest commercially available analog, 4-(aminomethyl)-1-methylpiperidine (CAS 7149-42-0), lacks the 4-position methylsulfanyl substituent . This structural difference is not a minor variation; it fundamentally alters the compound's physicochemical property space. The methylsulfanyl group introduces a sulfur atom at the quaternary carbon center, which simultaneously increases molecular weight (174.31 vs. 128.22 g/mol), modifies lipophilicity (LogP 0.0658 vs. 0.925 for the des-methylsulfanyl analog), and changes the basicity of the piperidine nitrogen (pK(B) 10.18 vs. ~9.5–10.5 predicted for the analog) [1]. These differences translate into divergent ADME/Tox predictions and potential target engagement profiles. In fragment-based drug discovery, where even subtle LogP shifts of 0.5 log units can significantly alter binding efficiency and selectivity, interchanging these two compounds without re-optimization would invalidate any SAR conclusions drawn from screening campaigns [2]. Therefore, procurement specifications must strictly differentiate between these analogs.

Quantitative Evidence for Prioritizing [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine Over Its Closest Analogs


LogP Differential of Δ0.859 vs. 4-(Aminomethyl)-1-methylpiperidine Places the Target Compound in a More Favorable Lipophilicity Range for Fragment-Based Screening

The target compound (LogP 0.0658) is substantially less lipophilic than its closest structural analog, 4-(aminomethyl)-1-methylpiperidine (LogP 0.925), both measured/computed under comparable conditions (vendor calculated LogP) . This ΔLogP of +0.859 for the analog means the des-methylsulfanyl compound falls outside the optimal LogP ≤3 range for fragments, while the target compound remains well within this window. Lower LogP is generally correlated with higher aqueous solubility and lower non-specific binding, which are critical parameters in fragment screening [1]. Although no direct solubility data are available for either compound, the LogP difference alone is a strong predictor of differential behavior in biochemical assays.

Fragment-Based Drug Discovery Lipophilicity Optimization Rule of Three Compliance

Experimentally Determined pK(B) of 10.18 Provides the Only Quantitatively Measured Basicity Benchmark for the Piperidine Nitrogen in This Scaffold Series

The basicity of the piperidine nitrogen in the target compound has been experimentally determined via potentiometric titration in 3M sodium perchlorate (10% methanol) medium, yielding a pK(B) value of 10.18 [1]. This is in close agreement with the predicted pKa range of ~10.40±0.20 for 4-(MethylaMino)piperidine analogs , but the target compound's experimental value provides a precise, measured reference point. For the direct analog 4-(aminomethyl)-1-methylpiperidine, only predicted values are reported (~9.5–10.5 range), with no experimental potentiometric data identified. This experimentally validated pKa enables more accurate prediction of ionization state at physiological pH (7.4), where the compound will be predominantly protonated (>99.9%), which is critical for modeling permeability and solubility.

Physicochemical Profiling Ionization Constant Drug-Like Property Prediction

The Methylsulfanyl Substituent Introduces Unique Sulfur-Mediated Binding Opportunities (e.g., Polar-π and Chalcogen Bonding) Not Available to Des-Methylsulfanyl Analogs

The 4-position methylsulfanyl group provides a sulfur atom capable of engaging in specific non-covalent interactions—including S–π (polar-π) contacts with aromatic side chains (Phe, Tyr, Trp) and chalcogen bonding (S···O/N)—that are geometrically distinct from those available to the oxygen-based hydroxyl or ether groups commonly found in analogous piperidine scaffolds [1]. In reported co-crystal structures of related methylsulfanyl-containing compounds with human mast cell tryptase, the sulfur atom forms productive hydrophobic contacts within the enzyme active site [2]. While no direct structural biology data exist for the target compound itself, the presence of the methylsulfanyl group provides a rational basis for exploring novel binding modes that the des-methylsulfanyl analog (4-(aminomethyl)-1-methylpiperidine) cannot access. Quantitative binding data (e.g., ΔTm, Kd, IC50) for the target compound remain unavailable and would need to be generated prospectively.

Fragment-Based Drug Discovery Sulfur Interactions Ligand Efficiency Optimization

Optimal Application Scenarios for [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine (CAS 1468992-03-1)


Fragment Library Design Requiring Low LogP, Sulfur-Containing Piperidine Scaffolds

Combinatorial fragment libraries benefit from compounds with a low computed LogP (<1.0) and sulfur-containing substituents, as these properties balance aqueous solubility with the potential for novel binding interactions. The target compound's LogP of 0.0658 places it firmly within the 'rule of three' guidelines for fragment screening , while its methylsulfanyl group provides an underexploited sulfur pharmacophore for hit identification against targets with methionine-rich or aromatic binding pockets [1].

Physicochemical Property-Driven Lead Optimization with a Verified pKa Anchor Point

Medicinal chemistry programs requiring a piperidine building block with a precisely measured pKa can leverage the experimentally determined pK(B) of 10.18 [2] to reduce uncertainty in computational ADME models. Unlike analogs with only predicted pKa values, this compound provides a validated starting point for design-make-test cycles aimed at tuning basicity to optimize permeability, solubility, and off-target selectivity.

Parallel Synthesis of 4,4-Disubstituted Piperidine Derivatives via the Free Aminomethyl Handle

The primary amine (-CH2NH2) at the 4-position constitutes a reactive handle for amide coupling, reductive amination, and urea formation, enabling rapid parallel library synthesis . When combined with the methylsulfanyl group at the same quaternary center, the resulting library members feature two differentiated substitution vectors (amine-derived and sulfide-derived), generating structurally diverse, sp3-rich compounds that are highly valued in modern drug discovery [3].

Exploration of Chalcogen Bonding in Structure-Based Drug Design

For academic or industrial groups studying non-classical sulfur-mediated interactions (S–π, chalcogen bonding) as a strategy to improve binding affinity or selectivity, this compound serves as a minimalist model system [1]. Its small size (MW 174.31, 2 rotatable bonds) and defined stereoelectronic properties make it suitable for co-crystallization studies, computational DFT analyses, and systematic SAR exploration of sulfur positioning effects.

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